molecular formula C9H10ClNO B13189990 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one

Cat. No.: B13189990
M. Wt: 183.63 g/mol
InChI Key: ABEOVTAXSPDVPH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one is an organic compound that belongs to the class of phenethylamines This compound is characterized by the presence of a chlorophenyl group attached to an ethanone backbone, with a methylamino group substituting one of the hydrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one typically involves the reaction of 2-chlorobenzaldehyde with methylamine in the presence of a reducing agent. The reaction conditions often include:

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

    Catalyst: Acidic or basic catalysts, depending on the specific synthetic route

Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oximes or nitriles

    Reduction: Formation of secondary amines

    Substitution: Halogenation or alkylation at the phenyl ring

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide

    Reduction: Catalytic hydrogenation using palladium on carbon

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide

Major Products:

    Oxidation: Oximes, nitriles

    Reduction: Secondary amines

    Substitution: Halogenated or alkylated derivatives

Scientific Research Applications

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding

    Medicine: Investigated for its potential therapeutic properties, such as analgesic or anti-inflammatory effects

    Industry: Utilized in the development of novel materials and chemical intermediates

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to receptors: Modulating receptor activity and downstream signaling pathways

    Inhibiting enzymes: Affecting enzyme activity and metabolic processes

Comparison with Similar Compounds

1-(2-Chlorophenyl)-2-(methylamino)ethan-1-one can be compared with other similar compounds, such as:

    1-(2-Chlorophenyl)-2-(ethylamino)ethan-1-one: Differing by the presence of an ethylamino group instead of a methylamino group

    1-(2-Chlorophenyl)-2-(dimethylamino)ethan-1-one: Featuring a dimethylamino group

    1-(2-Chlorophenyl)-2-(hydroxyamino)ethan-1-one: Containing a hydroxyamino group

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-(methylamino)ethanone

InChI

InChI=1S/C9H10ClNO/c1-11-6-9(12)7-4-2-3-5-8(7)10/h2-5,11H,6H2,1H3

InChI Key

ABEOVTAXSPDVPH-UHFFFAOYSA-N

Canonical SMILES

CNCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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